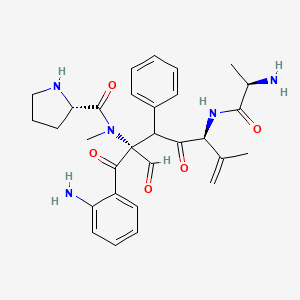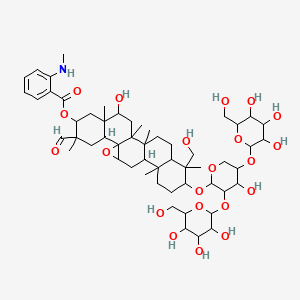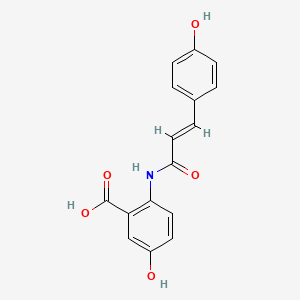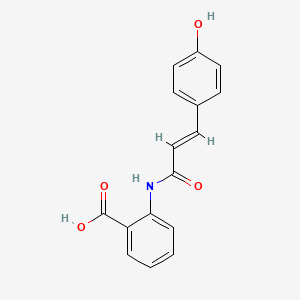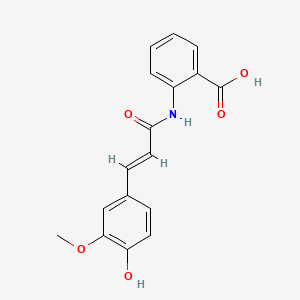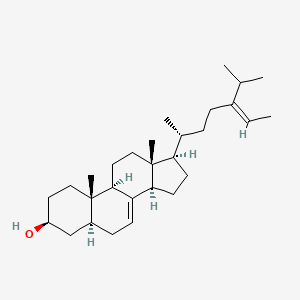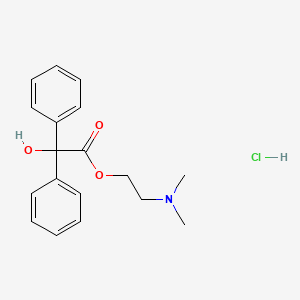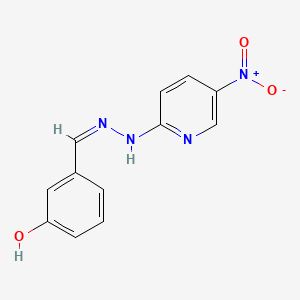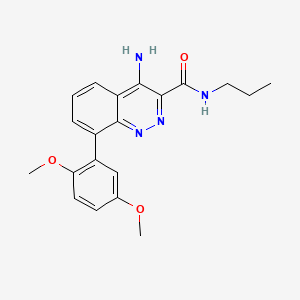
AZD-6280
概述
描述
AZD-6280 是一种新型的γ-氨基丁酸 A 受体部分激动剂。 与 α-1 和 α-5 亚型相比,它在 α-2 和 α-3 亚型上表现出更高的体外功效 。 该化合物主要因其潜在的抗焦虑作用及其与其他类似化合物相比更有利的副作用而受到关注 。
科学研究应用
作用机制
生化分析
Biochemical Properties
AZD-6280 plays a significant role in modulating the activity of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound interacts with the α2 and α3 subtypes of the GABAA receptor, enhancing their activity and leading to increased inhibitory signaling . This interaction helps to reduce neuronal excitability and has anxiolytic effects. The compound’s selective modulation of these receptor subtypes is key to its therapeutic potential, as it aims to provide anxiolytic benefits without the sedative side effects commonly associated with non-selective GABAA receptor modulators .
Cellular Effects
This compound influences various cellular processes by modulating GABAA receptor activity. In neurons, the compound enhances inhibitory signaling, leading to reduced neuronal excitability and decreased release of excitatory neurotransmitters . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, contributing to its anxiolytic effects. Additionally, this compound’s selective targeting of the α2 and α3 subtypes helps to minimize the impact on other cellular functions, reducing the likelihood of adverse effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α2 and α3 subtypes of the GABAA receptor. By enhancing the activity of these receptors, the compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism of action is responsible for the compound’s anxiolytic effects. Furthermore, this compound’s selective modulation of these receptor subtypes helps to avoid the sedative effects associated with non-selective GABAA receptor modulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its anxiolytic effects over extended periods, with minimal degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anxiolytic effects without causing sedation . At higher doses, some adverse effects, such as mild sedation and motor impairment, have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes responsible for its metabolism and clearance. The compound is primarily metabolized by the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors on neuronal membranes . The compound’s targeting signals and post-translational modifications help direct it to specific compartments within neurons, ensuring its effective modulation of GABAA receptor activity . This precise localization is essential for achieving the desired therapeutic effects while minimizing off-target interactions.
准备方法
AZD-6280 的合成路线和反应条件包括通过将 2 mg 的药物溶解在 50 μL 的二甲基亚砜中来制备母液,得到的母液浓度为 40 mg/mL 。 有关 this compound 的工业生产方法,现有文献中没有详细描述。
化学反应分析
AZD-6280 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括二甲基亚砜用于溶解,并在特定温度下储存以保持稳定性 。 现有资料中没有明确说明这些反应产生的主要产物。
相似化合物的比较
属性
IUPAC Name |
4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCZRPXYVDQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915944 | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942436-93-3 | |
| Record name | AZD-6280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-6280 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-6280 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
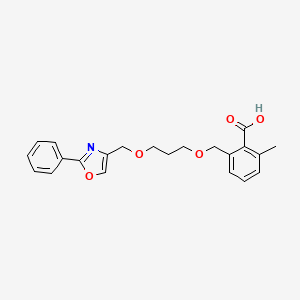
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
